2-Amino-1-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one
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Overview
Description
2-Amino-1-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one is a complex organic compound that features a piperidine ring, an amino group, and a cyclopropylmethylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one typically involves multiple steps. One common method involves the alkylation of a piperidine derivative with a cyclopropylmethylamine precursor. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally benign is also a consideration to ensure sustainable production practices .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-Amino-1-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target. The pathways involved often include signal transduction mechanisms that lead to changes in cellular activity .
Comparison with Similar Compounds
Similar Compounds
1-Amino-3-(3-methyl-piperidin-1-yl)-propan-2-ol: Similar in structure but differs in the substitution pattern on the piperidine ring.
2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone: Another closely related compound with slight variations in the side chain.
Uniqueness
2-Amino-1-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
Molecular Formula |
C13H25N3O |
---|---|
Molecular Weight |
239.36 g/mol |
IUPAC Name |
2-amino-1-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C13H25N3O/c1-10(14)13(17)16-6-2-3-12(9-16)8-15-7-11-4-5-11/h10-12,15H,2-9,14H2,1H3 |
InChI Key |
NEYZAQQQFBFNQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)CNCC2CC2)N |
Origin of Product |
United States |
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